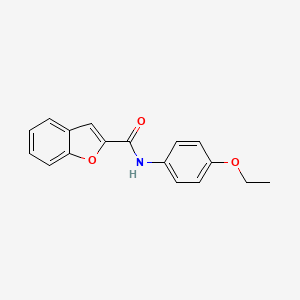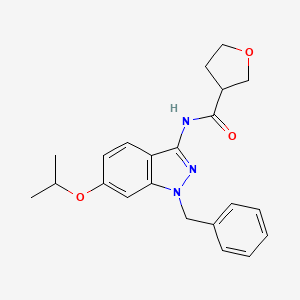![molecular formula C12H16N4O3 B5561114 3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5561114.png)
3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction The compound of interest is a part of a broader category of spirooxazolidine-2,4-dione derivatives, which have been synthesized and evaluated for various biological activities. These compounds are derived from the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione and have shown affinity for cortical M1 receptors (Tsukamoto et al., 1993).
Synthesis Analysis The synthesis of similar spiro compounds involves optimizing conditions for C-N coupling using high-throughput experimentation techniques, which allow for a rapid and directed structure-activity relationship (SAR) exploration. This methodology has led to the discovery of derivatives with desirable pharmacokinetic profiles in preclinical species (Vachal et al., 2012).
Molecular Structure Analysis Molecular structure studies, including X-ray diffraction, have provided insights into the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment, a crucial part of the compound's structure, indicating typical conformations that these molecules adopt in crystalline forms (Żesławska et al., 2017).
Chemical Reactions and Properties The reactivity of spiro compounds has been explored in various chemical reactions, demonstrating a broad substrate scope and enhanced reactivity in specific conditions, such as the Castagnoli-Cushman reaction (Rashevskii et al., 2020).
Physical Properties Analysis While direct studies on the physical properties of this specific compound were not found, similar compounds exhibit characteristic crystalline structures and physicochemical behaviors that could be extrapolated to understand the physical nature of our compound of interest.
Chemical Properties Analysis Chemical properties, such as reactivity and stability, have been deduced from the synthesis routes and biological evaluations, indicating that these spiro compounds can serve as templates for designing new drugs. The specific functionalities and substituents significantly influence their chemical behavior and biological activity (Yu et al., 2018).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study on N-halamine-coated cotton for antimicrobial and detoxification applications developed a new N-halamine precursor, which was synthesized and bonded onto cotton fabrics. This research demonstrated how such compounds could effectively oxidize chemical mustard simulants to less toxic derivatives, highlighting potential applications in creating antimicrobial surfaces or materials for safety and health sectors (Ren et al., 2009).
Structural Analysis and Synthesis
The structural elucidation of spiro compounds, such as the analysis of alaptide from synchrotron powder diffraction data, provides insights into their molecular configuration and potential chemical reactivity. This research underscores the importance of understanding molecular structures for designing compounds with specific properties (Rohlíček et al., 2010).
Medicinal Chemistry Applications
In medicinal chemistry, compounds related to 3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione have been explored for their potential therapeutic benefits. For example, derivatives of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione were synthesized and evaluated for anticonvulsant and neurotoxic properties, indicating potential applications in developing new treatments for neurological disorders (Obniska et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-8-14-9(7-19-8)6-16-10(17)12(15-11(16)18)2-4-13-5-3-12/h7,13H,2-6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBGOHAXZUBWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2C(=O)C3(CCNCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)




![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)
![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)
![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)


![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5561108.png)
![(3S)-1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5561118.png)
